2-Chloro-1,3-propanediol
Overview
Description
2-Chloro-1,3-propanediol is an organic compound with the molecular formula C3H7ClO2. It is a colorless, viscous liquid that is soluble in water, ethanol, and ether. This compound is known for its use in various industrial applications and has been studied for its potential health effects due to its presence as a contaminant in food products.
Mechanism of Action
Target of Action
2-Chloro-1,3-propanediol (2-MCPD) is an organic compound that interacts with various targets within the cell It’s known that 2-mcpd is used in the manufacture of unsaturated polyester resin, antifreeze, biofuel, nonionic detergent, and other organic chemicals .
Mode of Action
It’s known that 2-MCPD can be incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
2-MCPD is involved in various biochemical pathways. For instance, in the microbial production of 1,2-propanediol, four key enzymes are involved, i.e., l-fucose/rhamnose isomerase (fucI / rhaA), l-fuculokinase/rhamnulokinase (fucK / rhaB), l-fuculose-1-phosphate/rhamnulose-1-phosphate aldolase (fucA / rhaD), and propanediol oxidoreductase (fucO) . The deoxyhexose pathway is the primary route of S-1,2-PDO production, and the methylglyoxal pathway is the primary route of R-1,2-PDO production .
Pharmacokinetics
It’s known that deuteration can affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
It’s known that 2-mcpd can affect cellular viability . More research is needed to fully understand the molecular and cellular effects of 2-MCPD’s action.
Action Environment
The action, efficacy, and stability of 2-MCPD can be influenced by various environmental factors. For instance, 2-MCPD is a hygroscopic liquid that gradually turns from colorless to a slightly greenish-yellow when left standing . It is soluble in water, ethanol, ether, and acetone, slightly soluble in toluene, and insoluble in carbon tetrachloride, benzene, and petroleum ether .
Biochemical Analysis
Biochemical Properties
2-Chloro-1,3-propanediol is known to interact with various enzymes, proteins, and other biomoleculesIt is soluble in water, ethanol, ether, and acetone, but it is slightly soluble in toluene and insoluble in carbon tetrachloride, benzene, and petroleum ether .
Cellular Effects
Studies have shown that this compound can have significant effects on cells. For example, it has been found to be cytotoxic to human intestinal Caco-2 cells . The compound is not toxic to these cells up to a level of 1 mM, but cellular viability was slightly decreased in the presence of a few this compound and 3-MCPD fatty acid esters at concentrations above 10 µM .
Molecular Mechanism
It is known that the compound can cross a monolayer of differentiated Caco-2 cells, an in vitro model for the human intestinal barrier
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, a study found that the cytotoxic effects of the compound on Caco-2 cells correlated well with the induction of caspase activity, which might be attributed to the induction of apoptosis by free fatty acids which were released from the esters in the presence of Caco-2 cells .
Transport and Distribution
This compound is known to be able to cross a monolayer of differentiated Caco-2 cells
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-1,3-propanediol can be synthesized through the chlorination of glycerol. The reaction typically involves the use of hydrochloric acid and a catalyst such as zinc chloride. The process can be summarized as follows: [ \text{C3H8O3} + \text{HCl} \rightarrow \text{C3H7ClO2} + \text{H2O} ]
Industrial Production Methods: In industrial settings, this compound is produced by the hydrolysis of epichlorohydrin. The reaction involves the use of water and a cation exchange resin as a catalyst. The hydrolysis reaction is carried out at elevated temperatures and pressures to achieve high conversion rates and product purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, including aldehydes and carboxylic acids.
Reduction: This compound can be reduced to form 1,3-propanediol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions typically occur in the presence of bases like sodium hydroxide.
Major Products:
Oxidation: Formation of 3-chloropropanoic acid.
Reduction: Formation of 1,3-propanediol.
Substitution: Formation of various substituted propanediols depending on the nucleophile used
Scientific Research Applications
2-Chloro-1,3-propanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemicals.
Biology: Studied for its effects on cellular processes and potential toxicity.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Used in the production of resins, plastics, and other industrial materials
Comparison with Similar Compounds
3-Chloro-1,2-propanediol: Another chlorinated propanediol with similar chemical properties but different reactivity and toxicity profiles.
1,3-Dichloro-2-propanol: Contains two chlorine atoms and exhibits different chemical behavior.
Glycerol β-chlorohydrin: A related compound with similar applications but distinct chemical properties
Uniqueness: 2-Chloro-1,3-propanediol is unique due to its specific reactivity patterns and its role as an intermediate in various chemical syntheses. Its presence as a contaminant in food products has also led to significant research into its potential health effects and regulatory measures to control its levels in consumables.
Properties
IUPAC Name |
2-chloropropane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2/c4-3(1-5)2-6/h3,5-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPJJAAKPQKWTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2 | |
Record name | 2-CHLORO-1,3-PROPANEDIOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID7073191 | |
Record name | 2-Chloro-1,3-propanediol | |
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Molecular Weight |
110.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-chloro-1,3-propanediol is a colorless liquid. (NTP, 1992) | |
Record name | 2-CHLORO-1,3-PROPANEDIOL | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
295 °F at 18 mmHg (NTP, 1992) | |
Record name | 2-CHLORO-1,3-PROPANEDIOL | |
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Solubility |
Soluble (NTP, 1992) | |
Record name | 2-CHLORO-1,3-PROPANEDIOL | |
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Density |
1.3219 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 2-CHLORO-1,3-PROPANEDIOL | |
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CAS No. |
497-04-1 | |
Record name | 2-CHLORO-1,3-PROPANEDIOL | |
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Record name | 2-Chloro-1,3-propanediol | |
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Record name | 2-Chloro-1,3-propanediol | |
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Record name | 2-chloropropane-1,3-diol | |
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Record name | GLYCEROL .BETA.-CHLOROHYDRIN | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary concerns regarding 2-chloro-1,3-propanediol in food?
A1: A significant concern stems from the discovery of 2-MCPD fatty acid esters in refined oils. [] These esters have raised concerns due to the potential toxicity of 2-MCPD itself. Research has focused on developing sensitive methods to detect and quantify both free 2-MCPD and its esters in various food matrices. [, ]
Q2: Can you describe a method for detecting this compound and related compounds in food?
A2: One method utilizes gas chromatography coupled with mass spectrometry (GC-MS) for quantifying fatty acid esters of 2-MCPD, 3-chloro-1,2-propanediol (3-MCPD), and glycidol in oil. [] This method involves adding internal standards to the samples, followed by specific chemical treatments to convert glycidyl esters to free forms before analysis.
Q3: How does the method mentioned above ensure accurate measurement of these compounds?
A3: The method utilizes internal standards like 3-MCPD-ester-d5, 2-MCPD-ester-d5, and Glycidyl sterate-d5. [] These standards help account for variations during sample preparation and analysis, ensuring reliable quantification.
Q4: Why is it important to determine both free and esterified forms of 2-MCPD and related compounds?
A4: Research suggests that bound 2-MCPD and 3-MCPD might form during food processing, particularly under high heat in the presence of chloride donors. [] Therefore, analyzing both free and bound forms is crucial for understanding the true levels of these compounds in food.
Q5: What are the challenges in accurately measuring 2-MCPD and glycidol in food?
A5: A key challenge lies in potential transformations during sample preparation. [] Alkaline conditions, commonly used to release bound forms, can induce unintended chemical changes to these compounds. Understanding these transformations is crucial for accurate analysis and interpretation of results.
Q6: Is there a way to convert glycidyl esters into measurable forms during analysis?
A6: Yes, treating samples with NaBr/H2SO4 and H2SO4/MeOH solutions can effectively convert glycidyl esters into free MCPD and glycidol, allowing for their detection and quantification. []
Q7: Beyond detection, are there studies investigating the biological effects of 2-MCPD?
A7: Yes, researchers have explored the cytotoxicity, metabolism, and transport of 2-MCPD and its fatty acid esters using human intestinal Caco-2 cells as a model system. [, ] These studies provide insights into the potential impact of these compounds on human health.
Q8: Are there alternative uses for this compound outside the food industry?
A8: this compound (β-MCH) is a byproduct of epichlorohydrin production. Research explores its potential as a valuable starting material for synthesizing glycidol, a useful chemical. []
Q9: What is the significance of utilizing this compound for glycidol production?
A9: This approach represents a shift towards more sustainable chemical processes by utilizing industrial waste streams. [] Converting β-MCH to glycidol could reduce waste and offer a more environmentally friendly route to this valuable product.
Q10: What are the advantages of the proposed method for glycidol synthesis?
A10: The research highlights the high yield (90%) and selectivity (99%) of converting β-MCH to glycidol using a simple alcoholic KOH solution at room temperature. [] This method offers advantages such as mild reaction conditions, short reaction time (30 minutes), and reduced environmental impact.
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